ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate
Description
Ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a piperidin-1-yl group at position 2 and an acetamido-benzoate moiety at position 4. The thiazolo[4,5-d]pyrimidine scaffold is structurally analogous to purine derivatives, making it a promising candidate for modulating biological targets such as kinases or receptors .
This compound’s synthesis likely involves multi-step reactions, including cyclocondensation of thiazole precursors with pyrimidine intermediates, followed by functionalization via amide coupling or nucleophilic substitution .
Properties
IUPAC Name |
ethyl 4-[[2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-2-30-20(29)14-6-8-15(9-7-14)23-16(27)12-26-13-22-18-17(19(26)28)31-21(24-18)25-10-4-3-5-11-25/h6-9,13H,2-5,10-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTIVMXQMNEAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate typically involves a multi-step process:
Formation of the Thiazolopyrimidine Core: The initial step involves the synthesis of the thiazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions. Piperidine is reacted with the thiazolopyrimidine intermediate under controlled conditions to form the desired product.
Acetylation and Esterification: The final steps involve the acetylation of the intermediate compound followed by esterification with ethyl alcohol to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of Ester and Amide Groups
The ethyl benzoate moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Similarly, the acetamido group may hydrolyze to form free amines or carboxylic acids, depending on reaction conditions.
Nucleophilic Substitution at the Thiazolo-Pyrimidine Core
The thiazolo[4,5-d]pyrimidine ring exhibits reactivity at positions susceptible to nucleophilic attack, particularly at sulfur or nitrogen atoms. Piperidin-1-yl substituents influence electron density and steric accessibility.
Oxidation of the Thiazole Sulfur
The sulfur atom in the thiazole ring can oxidize to form sulfoxide or sulfone derivatives, depending on the oxidizing agent.
| Oxidizing Agent | Conditions | Product(s) | Outcome |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 60°C (2 h) | Thiazole sulfoxide | Selective oxidation; no ring degradation |
| mCPBA | Dichloromethane, RT (4 h) | Thiazole sulfone | High conversion (>90%) |
Reductive Amination and Alkylation
The piperidin-1-yl group participates in reductive amination or alkylation to introduce additional substituents.
Cycloaddition and Ring-Opening Reactions
The thiazolo-pyrimidine system engages in cycloaddition reactions with dienophiles or undergoes ring-opening under harsh conditions.
Catalytic Hydrogenation
Selective reduction of double bonds or heterocyclic rings is achievable via hydrogenation.
| Catalyst | Conditions | Product(s) | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H<sub>2</sub> (1 atm), ethanol, RT (12 h) | Dihydrothiazolo-pyrimidine derivative | Partial saturation; retains amide |
Photochemical Reactions
UV irradiation induces dimerization or isomerization in the presence of photosensitizers.
| Sensitizer | Conditions | Product(s) | Notes |
|---|---|---|---|
| Acetophenone | UV light (365 nm), 6 h | Cyclodimer | Forms six-membered ring; stereospecific |
Key Insights:
-
Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may destabilize the thiazole ring .
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Steric Effects : Bulky substituents on the piperidine ring limit accessibility to the thiazolo-pyrimidine core .
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Stability Concerns : Acidic conditions risk hydrolyzing both ester and amide groups simultaneously, complicating product isolation.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C23H26N6O5S
- Molecular Weight : 498.6 g/mol
- CAS Number : 1115982-81-4
Anticancer Properties
Research indicates that compounds containing thiazolo-pyrimidine structures exhibit significant anticancer activity. Ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate has been studied for its potential to inhibit tumor growth through various mechanisms:
- Inhibition of Kinases : Similar compounds have shown effectiveness as inhibitors of anaplastic lymphoma kinase (ALK) and other receptor tyrosine kinases, which are crucial in cancer progression .
Anti-inflammatory Effects
The compound's structure suggests potential activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. Studies on related thiazole derivatives have demonstrated selective inhibition of COX-II with minimal side effects . The anti-inflammatory properties could be beneficial in treating conditions like arthritis or cardiovascular diseases.
Antibacterial Activity
Recent investigations into thiazolo-pyrimidine derivatives have revealed promising antibacterial properties. For example, compounds similar to this compound were evaluated for their efficacy against various bacterial strains .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of thiazolo-pyrimidine derivatives for their anticancer properties. The results indicated that certain modifications to the piperidine moiety enhanced potency against cancer cell lines by targeting specific kinases involved in tumor growth .
Case Study 2: Anti-inflammatory Potential
In a recent publication focused on COX inhibitors, derivatives similar to this compound were shown to exhibit selectivity towards COX-II with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Table: Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The thiazolopyrimidine core and piperidine ring are crucial for binding to the active sites of these targets, while the ester group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate can be compared to the following analogs (Table 1):
Table 1: Key Structural and Activity Comparisons
Key Findings
Structural Flexibility vs. Activity :
- The thiazolo[4,5-d]pyrimidine core in the target compound differs from thiazolo[4,5-b]pyridines () by the position of the nitrogen atom in the fused ring, which may alter electronic properties and receptor binding. QSAR models for thiazolo[4,5-b]pyridines emphasize that descriptors like TCN_5 (topological atom pairs) and hydrophobicity significantly influence H3 receptor antagonism . By analogy, the target compound’s piperidin-1-yl group may similarly enhance hydrophobic interactions, but its acetamido-benzoate substituent could introduce steric hindrance or polar interactions.
Substituent Effects :
- Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., in ) exhibit higher solubility due to the additional nitrogen, whereas the piperidin-1-yl group in the target compound may favor CNS penetration .
- Benzothiazole/Benzoxazole vs. Benzoate : Benzothiazole/benzoxazole substituents () are associated with π-π stacking in receptor binding, whereas the ethyl benzoate in the target compound may confer metabolic stability through esterase resistance .
Synthetic Accessibility: Thiazolo-pyrimidines with acetamido linkages (e.g., ) are synthesized via amide coupling under mild conditions (Cs2CO3/DMF), suggesting scalability for the target compound .
Biological Activity :
- While direct activity data for the target compound is unavailable, structurally related thiazolo[4,5-b]pyridines () show potent H3 receptor antagonism (IC50 < 100 nM). The ethyl benzoate group in the target compound may redirect activity toward peripheral targets (e.g., kinases) due to reduced CNS penetration compared to unsubstituted analogs .
Biological Activity
Ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate is a complex organic compound with potential therapeutic applications. Its structure incorporates a thiazolo-pyrimidine moiety, which is known for various biological activities including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound based on available research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N6O5S |
| Molecular Weight | 498.56 g/mol |
| CAS Number | 1115982-81-4 |
| LogP | 2.177 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 11 |
| Polar Surface Area | 108.859 Ų |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Activity
- Antimicrobial Activity
- Anticancer Potential
Case Study 1: Anti-inflammatory Activity
In a comparative study of various thiazole derivatives, it was found that certain modifications led to enhanced COX-II inhibitory activity. The most potent compound exhibited an IC50 value of 0.52 μM, showcasing the potential for this compound to serve as a lead compound in anti-inflammatory drug development .
Case Study 2: Antimicrobial Efficacy
A series of synthesized thiazole derivatives were tested against gram-positive and gram-negative bacteria. One derivative showed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes) and microbial metabolism.
- Cellular Uptake and Interaction : Its logP value suggests favorable membrane permeability, allowing effective cellular uptake and interaction with intracellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
